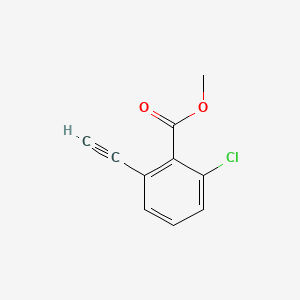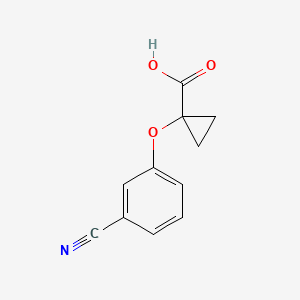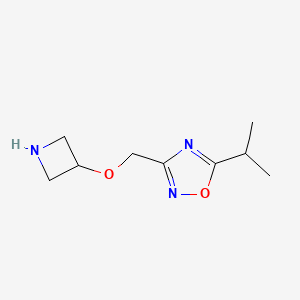
Potassium (2,2-difluoroethenyl)trifluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (2,2-difluoroethenyl)trifluoroboranuide is a chemical compound with the molecular formula C2HBF5K. It is part of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes both difluoroethenyl and trifluoroboranuide groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium (2,2-difluoroethenyl)trifluoroboranuide can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids (RB(OH)2) to trifluoroborate salts (K[RBF3]) using potassium bifluoride (K[HF2]) . This method is favored due to its simplicity and the stability of the resulting trifluoroborate salts.
Industrial Production Methods
Industrial production of potassium organotrifluoroborates often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions, such as temperature and pressure.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (2,2-difluoroethenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the trifluoroborate group.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a nucleophilic partner.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles.
Cross-Coupling Reactions: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions, along with bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound.
Applications De Recherche Scientifique
Potassium (2,2-difluoroethenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and medicinal chemistry.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of potassium (2,2-difluoroethenyl)trifluoroboranuide involves its role as a nucleophile in chemical reactions. The trifluoroborate group can stabilize negative charges, making it an effective partner in nucleophilic substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Potassium (2,2-difluoroethenyl)trifluoroboranuide can be compared with other potassium organotrifluoroborates, such as:
- Potassium (2,6-difluorophenyl)trifluoroboranuide
- Potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide
These compounds share similar stability and reactivity characteristics but differ in their specific structures and applications
Propriétés
Formule moléculaire |
C2HBF5K |
|---|---|
Poids moléculaire |
169.93 g/mol |
Nom IUPAC |
potassium;2,2-difluoroethenyl(trifluoro)boranuide |
InChI |
InChI=1S/C2HBF5.K/c4-2(5)1-3(6,7)8;/h1H;/q-1;+1 |
Clé InChI |
ZETWBJFOKXOEPD-UHFFFAOYSA-N |
SMILES canonique |
[B-](C=C(F)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B13481612.png)




![[(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
![Potassium bicyclo[2.1.1]hexan-1-yltrifluoroborate](/img/structure/B13481659.png)
![3-[(Carbamoylmethyl)amino]propanamide hydrochloride](/img/structure/B13481663.png)

![[1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol](/img/structure/B13481671.png)



